6-bromo-1H-indole-2-carbaldehyde 6-bromo-1H-indole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 105191-12-6
VCID: VC21079727
InChI: InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H
SMILES: C1=CC2=C(C=C1Br)NC(=C2)C=O
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol

6-bromo-1H-indole-2-carbaldehyde

CAS No.: 105191-12-6

Cat. No.: VC21079727

Molecular Formula: C9H6BrNO

Molecular Weight: 224.05 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-1H-indole-2-carbaldehyde - 105191-12-6

Specification

CAS No. 105191-12-6
Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
IUPAC Name 6-bromo-1H-indole-2-carbaldehyde
Standard InChI InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H
Standard InChI Key IGZHNWFLHSANSN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)NC(=C2)C=O
Canonical SMILES C1=CC2=C(C=C1Br)NC(=C2)C=O

Introduction

Chemical Identity and Structural Properties

6-Bromo-1H-indole-2-carbaldehyde is characterized by a unique combination of structural features that contribute to its reactivity and applications in organic synthesis. The compound contains an indole core with a bromine substituent at the 6-position and an aldehyde group at the 2-position.

Basic Identifiers and Properties

6-Bromo-1H-indole-2-carbaldehyde can be identified through several standard chemical identifiers as outlined in Table 1.

Table 1: Chemical Identifiers of 6-Bromo-1H-indole-2-carbaldehyde

ParameterValue
CAS Number105191-12-6
Molecular FormulaC₉H₆BrNO
Molecular Weight224.06 g/mol
IUPAC Name6-bromo-1H-indole-2-carbaldehyde
Synonyms6-Bromo-1H-indole-2-carboxaldehyde
MDL NumberMFCD06738308
InChIInChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H
InChI KeyIGZHNWFLHSANSN-UHFFFAOYSA-N
SMILESC1=CC2=C(C=C1Br)NC(=C2)C=O
EC Number831-173-8

Physical Properties

The physical properties of 6-bromo-1H-indole-2-carbaldehyde are crucial for its handling, storage, and application in various synthetic processes. Table 2 summarizes these important physical characteristics.

Table 2: Physical Properties of 6-Bromo-1H-indole-2-carbaldehyde

PropertyValue
Physical StateSolid
Melting Point181-183°C
Boiling Point395.5±22.0°C at 760 mmHg
Density1.7±0.1 g/cm³
Flash Point193.0±22.3°C
Index of Refraction1.752
Vapor Pressure0.0±0.9 mmHg at 25°C

The structural configuration of 6-bromo-1H-indole-2-carbaldehyde includes a planar indole ring system with the bromine atom positioned at the 6-position of the benzene ring portion and the aldehyde group attached to the 2-position adjacent to the nitrogen atom. This arrangement creates a specific electronic distribution that influences its reactivity patterns, particularly in electrophilic substitution reactions .

Synthesis Methodologies

The synthesis of 6-bromo-1H-indole-2-carbaldehyde typically involves selective bromination of indole derivatives followed by formylation reactions. Several established methods exist for its preparation, with varying degrees of complexity and yield efficiency.

General Synthetic Routes

The most common approach for synthesizing 6-bromo-1H-indole-2-carbaldehyde involves the bromination of 1H-indole-2-carbaldehyde using bromine in a suitable solvent such as acetic acid. This reaction is carried out under carefully controlled conditions to ensure selective bromination at the 6-position of the indole ring.

Specific Synthesis Example

A documented synthesis route for derivatives of 6-bromo-1H-indole-2-carbaldehyde involves the following reaction sequence:

Table 3: Reaction Conditions for the Synthesis of 6-Bromo-1-methylindole-2-carbaldehyde

StageReactantsConditionsYield
16-bromo-1H-indole-2-carbaldehyde with sodium hydrideIn DMF at 0°C under N₂ atmosphereIntermediate
2Addition of methyl iodideIn DMF at 0-20°C for 4 h99%

The reaction proceeds via deprotonation of the NH group of 6-bromo-1H-indole-2-carbaldehyde by sodium hydride, followed by methylation with methyl iodide. The product, 6-bromo-1-methylindole-2-carbaldehyde, is obtained in excellent yield (99%) as a yellow solid. The successful synthesis was confirmed by ¹H NMR spectroscopy: (500 MHz, CDCl₃) δ 9.89 (s, 1H), 7.59 (d, J=9.0 Hz, 2H), 7.28 (dd, J=8.5, 2.0 Hz, 1H), 7.22 (s, 1H), 4.07 (s, 3H) .

Chemical Reactivity and Reactions

The reactivity of 6-bromo-1H-indole-2-carbaldehyde is largely governed by the presence of both the aldehyde group and the bromine substituent, each offering distinct reaction pathways.

Key Reaction Types

6-Bromo-1H-indole-2-carbaldehyde undergoes several important chemical reactions that are useful in synthetic organic chemistry:

  • Oxidation Reactions: The aldehyde group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

  • Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride.

  • Substitution Reactions: The bromine atom serves as a leaving group and can be substituted with various nucleophiles under appropriate conditions.

  • Condensation Reactions: The aldehyde group readily participates in condensation reactions with amines, hydrazines, and other nucleophiles.

Documented Reaction Example

Biological Activity and Mechanisms of Action

The biological profile of 6-bromo-1H-indole-2-carbaldehyde is of particular interest due to the indole scaffold's prevalence in biologically active compounds.

Biochemical Pathways and Target Interactions

6-Bromo-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to interact with various biological targets through electrophilic substitution processes, which occur readily on the indole nucleus due to the delocalization of π-electrons. These interactions enable the compound to affect multiple biochemical pathways, contributing to its diverse biological activities.

Documented Biological Activities

Research suggests that 6-bromo-1H-indole-2-carbaldehyde possesses several important biological properties:

Table 4: Biological Activities Associated with 6-Bromo-1H-indole-2-carbaldehyde

Activity TypeDescriptionRelevance
AntiviralInhibition of viral enzyme activitiesPotential development of antiviral agents
AnticancerCytotoxic effects on cancer cell linesCancer therapy research
AntimicrobialActivity against bacterial and fungal pathogensDevelopment of antimicrobial compounds
Anti-inflammatoryModulation of inflammatory responsesPotential anti-inflammatory applications
AntioxidantFree radical scavenging propertiesPrevention of oxidative stress

The compound's interaction with specific enzymes and receptors can lead to inhibition of cell proliferation and modulation of immune responses, providing a mechanistic basis for its observed biological effects.

Research Applications and Industrial Uses

The versatile chemical structure of 6-bromo-1H-indole-2-carbaldehyde lends itself to various applications in both academic research and industrial settings.

Applications in Synthetic Chemistry

In synthetic organic chemistry, 6-bromo-1H-indole-2-carbaldehyde serves as a valuable building block for:

  • The preparation of more complex indole derivatives

  • The synthesis of heterocyclic compounds with potential biological activities

  • Structure-activity relationship studies in medicinal chemistry

  • The development of novel synthetic methodologies

Industrial Applications

Beyond the laboratory, 6-bromo-1H-indole-2-carbaldehyde finds utility in several industrial sectors:

Table 5: Industrial Applications of 6-Bromo-1H-indole-2-carbaldehyde

IndustryApplicationDescription
PharmaceuticalDrug developmentIntermediate in the synthesis of pharmaceutical candidates
AgrochemicalPesticide synthesisBuilding block for crop protection agents
MaterialsSpecialty materialsComponent in the development of functional materials
ChemicalDye and pigment productionPrecursor for colored compounds

The compound's ability to undergo various transformations makes it particularly valuable in the pharmaceutical industry, where it contributes to the development of novel drug candidates with diverse pharmacological properties .

Comparison with Related Compounds

Understanding the relationship between 6-bromo-1H-indole-2-carbaldehyde and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Homologs

Two close structural analogs of 6-bromo-1H-indole-2-carbaldehyde are 5-bromo-1H-indole-2-carbaldehyde and 6-bromo-1H-indole-3-carbaldehyde. These compounds differ in either the position of the bromine atom or the aldehyde group on the indole scaffold.

Table 6: Comparison of 6-Bromo-1H-indole-2-carbaldehyde with Related Compounds

CompoundCAS NumberKey Structural DifferenceImpact on Properties
6-Bromo-1H-indole-2-carbaldehyde105191-12-6Reference compoundBaseline for comparison
5-Bromo-1H-indole-2-carbaldehyde53590-50-4Bromine at position 5Altered electronic distribution and reactivity
6-Bromo-1H-indole-3-carbaldehyde17826-04-9Aldehyde at position 3Different reactivity pattern and biological activity profile

The position of substituents on the indole ring significantly influences the electronic properties, reactivity patterns, and biological activities of these compounds. For instance, the 3-carbaldehyde isomer may exhibit different binding interactions with biological targets compared to the 2-carbaldehyde derivative .

Predicted Collision Cross Section Data

Table 7: Predicted Collision Cross Section Data for 6-Bromo-1H-indole-2-carbaldehyde

Adductm/zPredicted CCS (Ų)
[M+H]⁺223.97057141.1
[M+Na]⁺245.95251145.6
[M+NH₄]⁺240.99711146.3
[M+K]⁺261.92645146.1
[M-H]⁻221.95601141.2
[M+Na-2H]⁻243.93796144.5
[M]⁺222.96274140.5
[M]⁻222.96384140.5

These CCS values provide a fingerprint that can help identify and distinguish 6-bromo-1H-indole-2-carbaldehyde from its structural isomers in complex mixtures .

CategoryDetails
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
First Aid MeasuresEye Contact: Rinse cautiously with water for several minutes
Skin Contact: Wash with copious amounts of water
Inhalation: Remove to fresh air
Ingestion: Seek medical attention

These safety considerations should be strictly adhered to when handling this compound in laboratory or industrial settings .

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